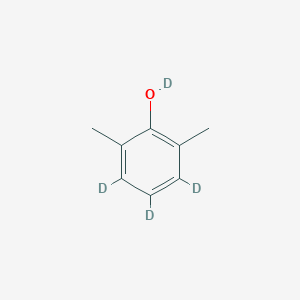

2,6-Dimethylphenol-3,4,5-d3,OD

Descripción general

Descripción

2,6-Dimethylphenol-3,4,5-d3,OD is a deuterated derivative of 2,6-dimethylphenol, where three hydrogen atoms in the phenol ring are replaced by deuterium (D) atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenol-3,4,5-d3,OD typically involves the deuteration of 2,6-dimethylphenol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure high isotopic purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the safety and efficiency of the production process. The final product is then purified to achieve the desired isotopic purity and chemical purity .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethylphenol-3,4,5-d3,OD undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced phenolic compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 2,6-dimethylquinone, while reduction can produce 2,6-dimethylcyclohexanol .

Aplicaciones Científicas De Investigación

Chemistry

2,6-Dimethylphenol-3,4,5-d3,OD is extensively used as a tracer in reaction mechanism studies. Its isotopic labeling facilitates the understanding of reaction pathways and intermediates. Key applications include:

- Oxidation Studies : Investigating the oxidation processes leading to quinones or other products using oxidizing agents like potassium permanganate.

- Reduction Reactions : Analyzing reduction pathways that convert the compound into alcohols or other derivatives using reducing agents such as sodium borohydride.

Biology

In biological research, this compound plays a crucial role in metabolic studies. Its isotopic labeling allows researchers to trace the incorporation and transformation of phenolic compounds within biological systems. Notable applications include:

- Metabolic Pathway Analysis : Tracking the metabolism of this compound to understand its biological effects and transformations.

- Toxicological Studies : Evaluating the potential health impacts of exposure to dimethylphenols through animal models.

Medicine

In pharmacokinetics, this compound is utilized to study the absorption, distribution, metabolism, and excretion (ADME) of drugs containing phenolic moieties. This application is vital for:

- Drug Development : Understanding how drugs behave in biological systems to improve efficacy and safety profiles.

- Clinical Research : Investigating the metabolic fate of pharmaceutical compounds during clinical trials.

Industry

The compound is also applied in industrial settings for synthesizing deuterated polymers and materials. Its unique properties make it suitable for:

- Environmental Testing : Used as a reference standard for detecting pollutants and assessing environmental contamination.

- Bioremediation Studies : Tracking the degradation pathways of pollutants like dimethylphenols to develop effective bioremediation strategies.

Biodegradation Study

A study conducted on Mycobacterium neoaurum B5-4 identified genes responsible for the biodegradation of 2,6-Dimethylphenol. The research highlighted the potential use of MpdAB enzyme in both bioremediation processes and vitamin E synthesis .

Toxicological Assessment

Research has shown that exposure to dimethylphenols can lead to adverse health effects such as central nervous system depression and hematological changes in animal models. These findings underscore the importance of safety protocols when handling these compounds .

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylphenol-3,4,5-d3,OD involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The deuterium atoms in the compound can also influence its reactivity and stability, making it a valuable tool in mechanistic studies.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dimethylphenol-3,5,6-d3: Another deuterated derivative of dimethylphenol with similar isotopic properties.

2-Isopropyl-5-methylcyclohexanol-1,2,6,6-d4: A deuterated cyclohexanol compound used in similar applications.

4-Hydroxybenzaldehyde-2,3,5,6-d4,OD: A deuterated benzaldehyde derivative with comparable uses in research.

Uniqueness

2,6-Dimethylphenol-3,4,5-d3,OD stands out due to its specific substitution pattern and isotopic composition, which provide unique advantages in analytical and synthetic applications. Its high isotopic purity and chemical stability make it a preferred choice for researchers in various fields .

Actividad Biológica

2,6-Dimethylphenol-3,4,5-d3,OD is a deuterated derivative of 2,6-dimethylphenol (DMP), a compound recognized for its diverse biological activities and applications in various fields such as biochemistry and pharmacology. The presence of deuterium isotopes can influence the compound's reactivity and metabolic pathways, making it a subject of interest in both synthetic and biological contexts.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzene ring with two methyl groups at the 2 and 6 positions and deuterated hydroxyl groups at the 3, 4, and 5 positions. This modification can alter its physicochemical properties compared to non-deuterated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₈D₃H₉O |

| Molecular Weight | Approximately 139.19 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Varies with isotopic composition |

The biological activity of 2,6-Dimethylphenol-3,4,5-d3 is primarily attributed to its interaction with various biochemical pathways. Studies have shown that DMP and its derivatives can act as:

- Antioxidants : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial agents : Exhibiting activity against a range of bacteria and fungi.

- Endocrine disruptors : Influencing hormonal pathways due to structural similarity to natural hormones.

Toxicological Studies

Research has highlighted several toxicological aspects of DMP derivatives:

- Acute Toxicity : Ingestion studies have demonstrated that high doses (e.g., 250 mg/kg) can lead to central nervous system (CNS) depression and hypotension .

- Skin Sensitization : Mixed results from skin sensitization assays indicate potential risks associated with dermal exposure .

- Chronic Exposure Effects : Long-term exposure studies suggest alterations in blood parameters and liver function in animal models .

Case Studies

- Microbial Biodegradation : A study on the biodegradation of DMP by Mycobacterium neoaurum revealed the enzymatic pathways involved in its catabolism. The enzymes MpdA and MpdB were identified as crucial for the initial hydroxylation step in DMP degradation . This research underscores the potential for bioremediation applications.

- Vitamin E Synthesis : The ability of certain DMP derivatives to serve as precursors for vitamin E synthesis has been explored. The transformation of DMP into biologically relevant compounds highlights its significance beyond mere toxicity concerns .

Comparative Analysis with Other Isomers

The biological activity of 2,6-Dimethylphenol-3,4,5-d3 can be compared with other isomers such as 2,4-Dimethylphenol and 3,5-Dimethylphenol:

| Isomer | Antioxidant Activity | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| 2,6-Dimethylphenol | Moderate | High | High |

| 2,4-Dimethylphenol | Low | Moderate | Moderate |

| 3,5-Dimethylphenol | High | Low | Low |

This table illustrates that while all isomers exhibit some level of biological activity, their specific effects can vary significantly.

Research Findings

Recent studies have focused on the genetic basis for the biodegradation of DMP. The identification of specific genes responsible for this process opens avenues for further research into environmental applications and potential therapeutic uses:

- Enzymatic Pathways : Research has characterized the enzymes involved in DMP degradation, providing insights into their catalytic mechanisms .

- Potential Therapeutic Applications : Due to its antioxidant properties, there is ongoing research into the use of DMP derivatives in therapeutic formulations aimed at reducing oxidative stress-related diseases.

Propiedades

IUPAC Name |

1,2,3-trideuterio-5-deuteriooxy-4,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXYKOUNUYWIHA-NKWHLQRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)O[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.